

# JNJ-47965567 Technical Support Center

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## Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of JNJ-47965567, a potent and selective P2X7 antagonist.

## Frequently Asked Questions (FAQs)

Q1: What is JNJ-47965567 and what is its primary mechanism of action?

A1: JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.<sup>[1][2][3][4]</sup> Its primary mechanism of action involves blocking the P2X7 receptor, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory cytokines, most notably IL-1 $\beta$ . While initially thought to be a competitive antagonist, recent studies suggest a non-competitive mechanism of inhibition.

Q2: What are the recommended storage conditions for JNJ-47965567?

A2: For long-term storage, JNJ-47965567 in its solid form should be stored at -20°C for up to 3 years or at +4°C for up to 2 years. Once in solution, storage recommendations vary based on the solvent and temperature.

Q3: In which solvents is JNJ-47965567 soluble?

A3: JNJ-47965567 is soluble in several organic solvents. It is important to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.

## Troubleshooting Guide

Issue: My JNJ-47965567 solution appears to have precipitated.

- Possible Cause 1: Improper Solvent or Concentration. JNJ-47965567 has limited solubility in aqueous solutions.
  - Solution: For in vitro stock solutions, use high-quality, anhydrous DMSO. For in vivo preparations, a co-solvent system is often necessary. If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.
- Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing of stock solutions can lead to precipitation and degradation.
  - Solution: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Possible Cause 3: Storage Conditions. Storing solutions at inappropriate temperatures or for extended periods can affect stability.
  - Solution: Adhere to the recommended storage conditions outlined in the stability data table. For in vivo working solutions, it is best to prepare them fresh on the day of use.

Issue: I am not observing the expected inhibition of IL-1 $\beta$  release.

- Possible Cause 1: Suboptimal Compound Concentration. The potency of JNJ-47965567 can vary between species and cell types.
  - Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
- Possible Cause 2: P2X7 Receptor Activation. Incomplete activation of the P2X7 receptor will result in a lower signal window for observing inhibition.
  - Solution: Ensure complete activation of the P2X7 receptor by using an appropriate concentration of an agonist like Bz-ATP.

- Possible Cause 3: Cell Health. Unhealthy or compromised cells may not respond appropriately to stimuli.
  - Solution: Regularly check cell viability and ensure proper cell culture conditions.

## Data Presentation

Table 1: Solubility of JNJ-47965567

Solvent	Concentration	Notes
DMSO	≥ 98 mg/mL (200.55 mM)	Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.
1 eq. HCl	50 mM	
DMF	30 mg/mL	
Ethanol	12.5 mg/mL	
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/mL	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.12 mM)	A common vehicle for in vivo administration.
30% (w/v) β-cyclodextrin	5 mg/mL	Used for in vivo studies.

Table 2: Storage and Stability of JNJ-47965567

Form	Storage Temperature	Duration
Powder	-20°C	3 years
Powder	+4°C	2 years
In Solvent	-80°C	1 year
In Solvent	-20°C	1 month

## Experimental Protocols

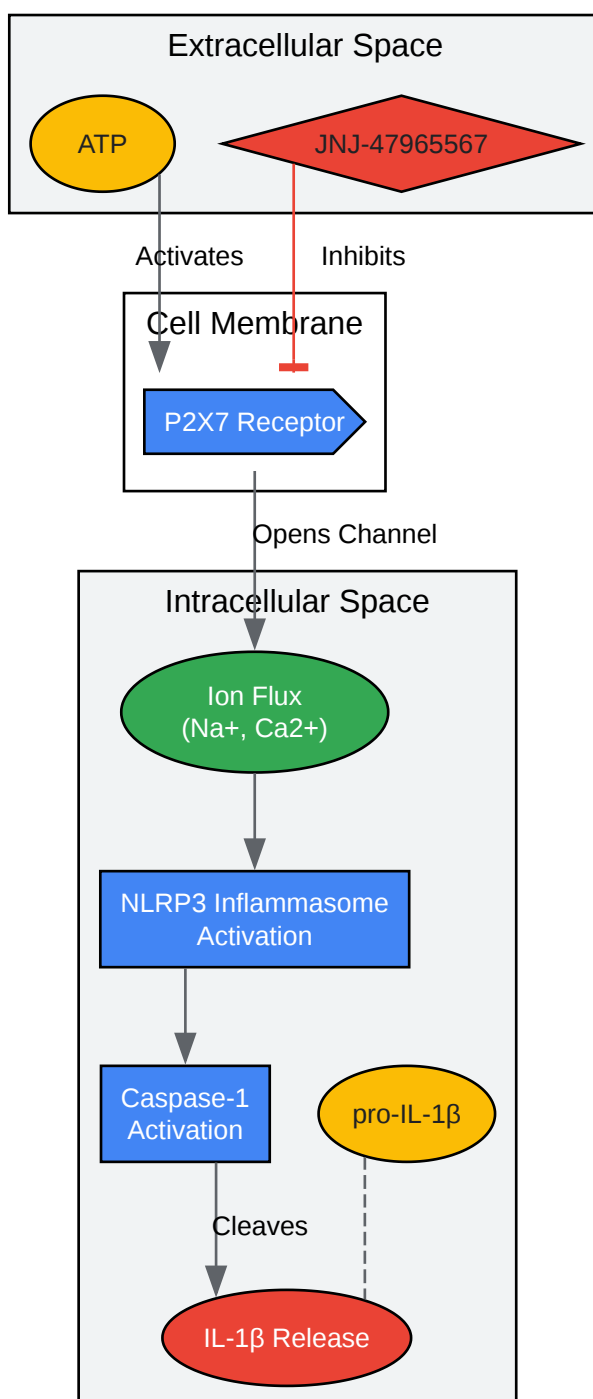
## In Vitro IL-1 $\beta$ Release Assay (from Human Monocytes)

- **Cell Preparation:** Isolate human monocytes and prime them with lipopolysaccharide (LPS) to induce pro-IL-1 $\beta$  expression.
- **Antagonist Treatment:** Pre-incubate the primed monocytes with various concentrations of JNJ-47965567 or a vehicle control for 30 minutes.
- **P2X7 Receptor Activation:** Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP) at a concentration of 300  $\mu$ M and incubate for 30 minutes.
- **Quantification of IL-1 $\beta$ :** Collect the cell culture supernatant.
- **Measure the concentration of released IL-1 $\beta$**  using a commercially available ELISA kit.
- **Data Analysis:** Calculate the inhibitory effect of JNJ-47965567 by comparing the IL-1 $\beta$  levels in the treated samples to the vehicle-treated control.

## In Vivo Neuroinflammation Model (Rat)

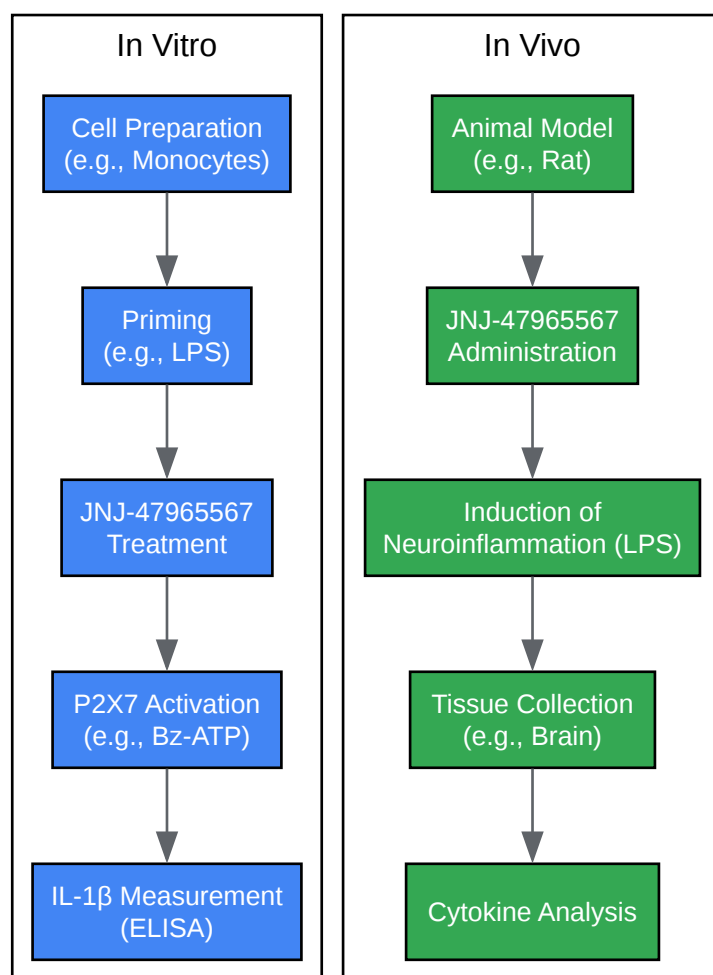
- **Animal Model:** Utilize male Sprague-Dawley rats for the study.
- **Induction of Neuroinflammation:** Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).
- **Antagonist Administration:** Administer JNJ-47965567 (30 mg/kg) or a vehicle via subcutaneous (s.c.) injection one hour prior to the LPS challenge.
- **Assessment of Neuroinflammation:**
  - Four hours after the LPS injection, euthanize the animals.
  - Collect brain tissue (e.g., hippocampus, cortex).
  - Measure cytokine levels in the brain tissue homogenates.

## Visualizations



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Caption: P2X7 signaling pathway and inhibition by JNJ-47965567.



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